4-Hydroxynicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis Reagent

-HNA serves as a valuable reagent in various chemical syntheses due to its functional groups, including a carboxylic acid and a hydroxyl group. These groups allow it to participate in diverse reactions such as:

- Esterification: Reacting with alcohols to form esters, which are important functional groups in pharmaceuticals and other organic compounds .

- Amidation: Reacting with amines to form amides, another crucial functional group found in drugs and other molecules .

- Heterocycle synthesis: Serving as a starting material for the synthesis of more complex heterocyclic compounds, which are ring structures containing different elements like nitrogen, oxygen, and sulfur. These structures are found in various biologically active molecules .

Pharmaceutical Research

-HNA holds potential as a starting material for the development of novel drugs. Its involvement in:

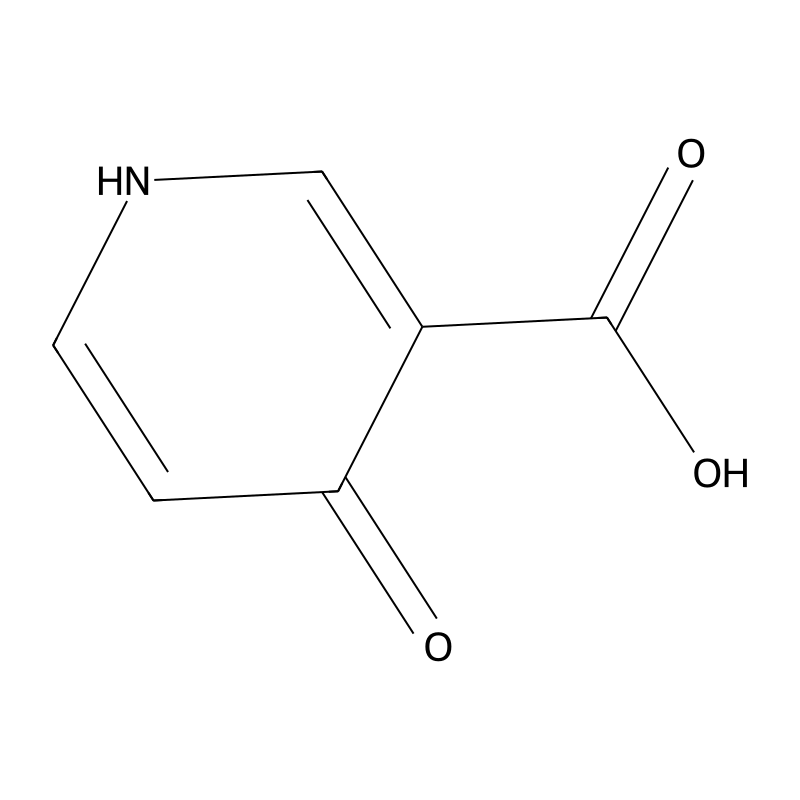

4-Hydroxynicotinic acid is an organic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol. It is classified as an aminonicotinic acid, where the amino group is located at the fourth position of the pyridine ring. This compound appears as an off-white to light yellow solid and is soluble in various solvents, including water and sodium hydroxide solutions .

4-Hydroxynicotinic acid is structurally related to nicotinic acid, differing primarily by the presence of a hydroxyl group at the 4-position of the pyridine ring. This modification significantly influences its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield 4-hydroxypyridine.

- Tautomerization: The compound exhibits tautomeric behavior, allowing it to exist in multiple forms due to the interchange between keto and enol forms .

- Metal Complexation: 4-Hydroxynicotinic acid can form complexes with metal ions, which can alter its chemical reactivity and stability .

Research indicates that 4-hydroxynicotinic acid possesses significant biological activity. It has been studied for its antimicrobial properties, demonstrating effectiveness against various bacterial strains . Additionally, it has shown potential in modulating biological pathways related to inflammation and neuroprotection. The compound's ability to interact with biological systems makes it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 4-hydroxynicotinic acid:

- Hydroxylation of Nicotinic Acid: This method involves the introduction of a hydroxyl group at the 4-position of nicotinic acid using hydroxylating agents.

- Chemical Synthesis from Pyridine Derivatives: Starting from pyridine or its derivatives, various synthetic routes can be employed, including oxidation reactions that introduce functional groups at specific positions on the pyridine ring.

- Biological Synthesis: Some studies suggest that microbial fermentation processes can produce 4-hydroxynicotinic acid from simpler substrates .

4-Hydroxynicotinic acid is utilized in various applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals.

- Agrochemicals: The compound is also used in developing agrochemical products.

- Dyes and Pigments: It finds application in dye synthesis due to its reactive functional groups .

- Research: Its unique properties make it a valuable compound for research in organic chemistry and biochemistry.

Studies on the interactions of 4-hydroxynicotinic acid focus on its binding affinity with metal ions and biological macromolecules. Research has demonstrated that this compound can form stable complexes with transition metals, which may enhance its biological activity or alter its pharmacokinetic properties. Additionally, interaction studies involving DNA binding have indicated potential applications in gene delivery systems or as a therapeutic agent against cancer .

Several compounds share structural similarities with 4-hydroxynicotinic acid, including:

- Nicotinic Acid: Lacks the hydroxyl group at position 4 but shares similar biological activities.

- 2-Hydroxynicotinic Acid: Contains a hydroxyl group at position 2; exhibits different solubility and reactivity profiles compared to 4-hydroxynicotinic acid.

- 5-Hydroxynicotinic Acid: Hydroxylated at position 5; also used in similar applications but with distinct properties.

- 6-Hydroxynicotinic Acid: Another positional isomer that shows different solubility characteristics.

| Compound Name | Hydroxyl Position | Biological Activity | Solubility Characteristics |

|---|---|---|---|

| 4-Hydroxynicotinic Acid | 4 | Antimicrobial | High solubility in water |

| Nicotinic Acid | None | Neuroprotective | Moderate solubility |

| 2-Hydroxynicotinic Acid | 2 | Antimicrobial | Varies with solvent |

| 5-Hydroxynicotinic Acid | 5 | Limited studies | Varies with solvent |

| 6-Hydroxynicotinic Acid | 6 | Limited studies | Varies with solvent |

The unique positioning of the hydroxyl group on the pyridine ring in 4-hydroxynicotinic acid contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

Molecular Formula and Composition

4-Hydroxynicotinic acid possesses the molecular formula C6H5NO3, indicating a composition of six carbon atoms, five hydrogen atoms, one nitrogen atom, and three oxygen atoms [1] [2]. The compound has a molecular weight of 139.11 grams per mole and is assigned the Chemical Abstracts Service registry number 609-70-1 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-oxo-1H-pyridine-3-carboxylic acid, reflecting its structural characteristics [1]. The compound is also catalogued under the MDL number MFCD00040286 and PubChem compound identifier 69113 [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C6H5NO3 |

| Molecular Weight (g/mol) | 139.11 |

| CAS Registry Number | 609-70-1 |

| MDL Number | MFCD00040286 |

| PubChem CID | 69113 |

| IUPAC Name | 4-oxo-1H-pyridine-3-carboxylic acid |

| InChI Key | CHCUBGPSZDGABM-UHFFFAOYSA-N |

| SMILES | OC(=O)C1=CNC=CC1=O |

The compound exhibits the simplified molecular input line entry system notation as OC(=O)C1=CNC=CC1=O, which describes the connectivity of atoms within the molecular structure [1] [2]. The International Chemical Identifier key CHCUBGPSZDGABM-UHFFFAOYSA-N provides a unique identifier for the compound in chemical databases [1] [2].

Structural Characteristics and Bond Properties

4-Hydroxynicotinic acid demonstrates remarkable structural complexity due to its ability to exist in multiple tautomeric forms [17] [18]. The compound exhibits tautomeric polymorphism, existing in the solid state as either the enol form (4-hydroxynicotinic acid) or its keto tautomer (4-oxo-1,4-dihydropyridine-3-carboxylic acid) [17] [18]. This tautomerization represents a fundamental characteristic that influences the compound's crystal packing and hydrogen bonding patterns [17].

The molecular structure features a pyridine ring system with a carboxylic acid functional group at the 3-position and a hydroxyl group at the 4-position [17] [18]. Crystallographic studies have identified three polymorphic forms and two hydrates, each exhibiting distinct structural arrangements [17] [18]. In polymorphic forms I and II, the molecule adopts the keto form with an anti configuration of the carboxylic acid group [18]. In contrast, form III crystallizes in the enol form where the carboxylic acid proton transfers to the pyridine nitrogen [18].

The compound maintains a planar conformation across its polymorphic forms, with the torsion angle between the carboxylic acid group and the aromatic ring defined by O8-C7-C3-C4 ranging from approximately 174.5° in form I to 179.5° in hydrate II [18]. This conformational consistency indicates minimal rotational freedom around the bond connecting the carboxylic acid to the pyridine ring [18].

Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure [17] [18]. The compound forms intramolecular hydrogen bonds between the carboxylic acid hydroxyl group and the adjacent carbonyl oxygen, with distances ranging from 2.427 to 2.578 angstroms depending on the polymorphic form [18] [30]. These intramolecular interactions contribute to the compound's structural rigidity and influence its physicochemical properties [21].

Physicochemical Parameters

Molecular Weight and Density

4-Hydroxynicotinic acid exhibits a molecular weight of 139.11 grams per mole, as determined through mass spectrometric analysis [1] [2]. The compound demonstrates density variations depending on its polymorphic form, reflecting the different packing arrangements in the solid state [17] [18]. Predicted density calculations indicate a value of 1.485 ± 0.06 grams per cubic centimeter under standard conditions [2].

Crystallographic density measurements reveal significant variations among the polymorphic forms [18]. Form I exhibits the lowest density at 1.556 grams per cubic centimeter, while form II shows an intermediate density of 1.611 grams per cubic centimeter [18]. Form III demonstrates the highest density at 1.655 grams per cubic centimeter, indicating the most compact molecular arrangement [18]. These density differences reflect the varying intermolecular interactions and packing efficiencies characteristic of each polymorphic form [18].

| Property | Value | Source |

|---|---|---|

| Molecular Weight (g/mol) | 139.11 | [1] [2] |

| Density (g/cm³, Predicted) | 1.485 ± 0.06 | [2] |

| Density Form I (g/cm³) | 1.556 | [18] |

| Density Form II (g/cm³) | 1.611 | [18] |

| Density Form III (g/cm³) | 1.655 | [18] |

Melting and Boiling Points

The melting point of 4-hydroxynicotinic acid ranges from 256 to 259 degrees Celsius, indicating high thermal stability [2]. This elevated melting point reflects the presence of extensive intermolecular hydrogen bonding networks that require substantial thermal energy to disrupt [2]. The compound's thermal behavior varies among its polymorphic forms, with differential scanning calorimetry studies revealing that anhydrous forms I and II convert to form III during heating processes [17].

Boiling point predictions indicate a value of 507.3 ± 35.0 degrees Celsius under atmospheric pressure conditions [2]. This high boiling point demonstrates the compound's thermal stability and the strength of intermolecular forces present in the liquid phase [2]. The substantial difference between melting and boiling points suggests a wide temperature range for the liquid phase, characteristic of compounds with strong intermolecular interactions [2].

Thermogravimetric analysis of the hydrated forms reveals distinct dehydration temperatures, with both hydrate forms eventually transforming into anhydrous form III upon heating [17]. Sublimation studies demonstrate that all five polymorphic forms convert to form III when subjected to elevated temperatures, indicating this form's thermodynamic stability under high-temperature conditions [17].

Solubility Profile

4-Hydroxynicotinic acid exhibits notable solubility characteristics that vary significantly with solvent polarity and hydrogen bonding capability [21]. The compound demonstrates solubility in 0.1 molar sodium hydroxide solution at a concentration of 0.1 grams per milliliter [1] [2]. This alkaline solubility reflects the compound's acidic nature and its ability to form soluble sodium salts under basic conditions [1] [2].

Comparative solubility studies among hydroxynicotinic acid isomers reveal that 4-hydroxynicotinic acid ranks as the most soluble in water at 293 Kelvin, following the trend 4-hydroxynicotinic acid >> 2-hydroxynicotinic acid > 5-hydroxynicotinic acid ≈ 6-hydroxynicotinic acid [21]. In ethanol, the solubility pattern shifts slightly to 2-hydroxynicotinic acid ≈ 4-hydroxynicotinic acid > 5-hydroxynicotinic acid > 6-hydroxynicotinic acid [21].

The enhanced solubility of 4-hydroxynicotinic acid in both water and ethanol correlates with the presence of intramolecular hydrogen bonding, which disrupts the crystal lattice more readily than intermolecular hydrogen bonding patterns [21]. The compound's solubility demonstrates temperature dependence, with increasing solubility observed at elevated temperatures across all tested solvents [21].

pKa Values and Acid-Base Properties

4-Hydroxynicotinic acid exhibits complex acid-base behavior due to the presence of multiple ionizable functional groups [2]. Computational predictions indicate a pKa value of 0.19 ± 0.10, suggesting strong acidic character under aqueous conditions [2]. This low pKa value reflects the electron-withdrawing effect of the pyridine ring system on the carboxylic acid functionality [2].

The compound's acid-base properties are influenced by tautomeric equilibria between the enol and keto forms [5] [17]. Theoretical calculations at the G3MP2 and CBS-QB3 levels suggest that in the ideal gas phase at 298.15 Kelvin, 4-hydroxynicotinic acid prefers the hydroxy (enol) form, contrasting with the keto form preference observed in the solid state [5]. This tautomeric preference affects the compound's ionization behavior and influences its interactions with biological systems [5].

The presence of the hydroxyl group at the 4-position introduces additional complexity to the acid-base behavior, as this group can participate in hydrogen bonding and potentially undergo deprotonation under highly basic conditions [5]. The relative stability of different tautomeric forms has been evaluated through computational methods, providing insights into the compound's behavior under various pH conditions [5].

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural identification of 4-hydroxynicotinic acid through characteristic chemical shift patterns and coupling constants [9]. The compound's proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the pyridine ring protons and the exchangeable protons of the carboxylic acid and hydroxyl groups [9]. The aromatic proton signals appear in the downfield region, typically between 7 and 9 parts per million, reflecting the electron-deficient nature of the pyridine ring system [15].

The coupling patterns observed in the proton nuclear magnetic resonance spectrum reveal the substitution pattern of the pyridine ring [15]. Meta-coupling between non-adjacent protons produces characteristic splitting patterns with coupling constants typically ranging from 2 to 3 hertz [15]. Ortho-coupling between adjacent protons exhibits larger coupling constants of 7 to 9 hertz, providing clear evidence for the connectivity of the ring system [15].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with the carbonyl carbon of the carboxylic acid appearing characteristically downfield at approximately 170 parts per million [9]. The aromatic carbon signals provide information about the electronic environment of each carbon atom within the pyridine ring, with chemical shifts influenced by the electron-withdrawing effects of both the nitrogen atom and the functional groups [9].

The tautomeric behavior of 4-hydroxynicotinic acid can be monitored through nuclear magnetic resonance spectroscopy, as the chemical shifts of key protons differ significantly between the enol and keto forms [17]. Solvent-dependent studies reveal variations in the tautomeric equilibrium, with polar protic solvents generally favoring different tautomeric forms compared to aprotic solvents [17].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-hydroxynicotinic acid reveals characteristic fragmentation patterns that facilitate structural identification and purity assessment [9]. The molecular ion peak appears at mass-to-charge ratio 139, corresponding to the intact molecular structure [9]. The compound demonstrates typical fragmentation behavior associated with aromatic carboxylic acids, including loss of the carboxyl group and subsequent ring fragmentation [9].

Primary fragmentation pathways involve the loss of carbon dioxide (44 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 95 [9]. This fragmentation represents a common pathway for aromatic carboxylic acids and provides diagnostic information for structural confirmation [9]. Secondary fragmentation involves the loss of carbon monoxide (28 mass units) and water (18 mass units), producing smaller fragment ions characteristic of the pyridine ring system [9].

The fragmentation patterns observed in electron ionization mass spectrometry reflect the compound's thermal stability and the relative bond strengths within the molecular structure [9]. The abundance of certain fragment ions provides insights into the compound's structural features and can be used for quantitative analysis in complex mixtures [9].

High-resolution mass spectrometry confirms the exact molecular formula through precise mass measurements, distinguishing 4-hydroxynicotinic acid from potential isomers or isobaric compounds [9]. The isotope patterns observed in the mass spectrum provide additional confirmation of the molecular composition and assist in structural elucidation [9].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides detailed information about the functional groups present in 4-hydroxynicotinic acid and their hydrogen bonding interactions [5] [13]. The compound exhibits characteristic absorption bands corresponding to the carboxylic acid, hydroxyl, and aromatic functionalities [5]. The carbonyl stretch of the carboxylic acid appears as a strong absorption band typically between 1650 and 1750 wavenumbers, with the exact position influenced by hydrogen bonding interactions [5].

The hydroxyl stretch of the carboxylic acid group appears as a broad absorption band between 2500 and 3500 wavenumbers, reflecting the extensive hydrogen bonding present in the solid state [5]. The aromatic carbon-hydrogen stretches appear above 3000 wavenumbers, while the aromatic carbon-carbon stretches produce multiple bands in the 1400 to 1600 wavenumber region [5].

Infrared spectroscopic studies have been instrumental in identifying the tautomeric forms present in different polymorphs of 4-hydroxynicotinic acid [5]. The presence of nitrogen-hydrogen and ring carbonyl stretching frequencies in forms I, II, and the hydrates confirms the keto tautomer structure [5]. The absence of these characteristic bands in certain forms indicates the presence of the hydroxy tautomer with an unprotonated nitrogen heteroatom [5].

Temperature-dependent infrared spectroscopy reveals changes in hydrogen bonding patterns and potential phase transitions [5]. The technique proves particularly valuable for studying the dehydration processes in hydrated forms and monitoring the conversion between different polymorphic forms [17].

Ultraviolet-Visible Absorption Properties

4-Hydroxynicotinic acid exhibits characteristic ultraviolet-visible absorption properties arising from its conjugated aromatic system [24]. The compound demonstrates strong absorption in the ultraviolet region, particularly between 220 and 400 nanometers, characteristic of aromatic compounds with extended conjugation [24]. The primary absorption band corresponds to π-π* transitions within the aromatic ring system [24].

The electronic absorption spectrum provides information about the compound's electronic structure and can be used for quantitative analysis [24]. The molar extinction coefficients vary depending on the solvent and pH conditions, reflecting changes in the electronic environment and potential tautomeric equilibria [24]. Computational studies predict specific absorption wavelengths based on the molecular orbital calculations [24].

Solvent effects significantly influence the ultraviolet-visible absorption characteristics, with polar solvents generally producing shifts in the absorption maxima compared to nonpolar solvents [24]. These solvatochromic effects provide insights into the compound's interactions with different solvent environments and can be used to study tautomeric equilibria [24].

4-Hydroxynicotinic acid exhibits a complex tautomeric equilibrium involving the interconversion between enol (hydroxy) and keto (oxo) forms [1]. The compound exists primarily in three distinct tautomeric states: the enol form (4-HNA), the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid, 4-ODHPCA), and an enol-carboxylate zwitterionic form1. This tautomerization involves the migration of protons and results in fundamentally different electronic structures and molecular properties.

The enol form features a hydroxyl group at position 4 of the pyridine ring, while the keto form is characterized by a carbonyl group at the same position with an accompanying nitrogen-hydrogen bond [1]. The zwitterionic form represents a unique state where the molecule adopts the enol configuration with simultaneous deprotonation of the carboxylic acid group, creating an ionic species with both positive and negative charges1.

Experimental evidence from single-crystal X-ray diffraction studies confirms the existence of both tautomeric forms in the solid state, representing a rare example of tautomeric polymorphism in a small, rigid organic molecule [1]. The bond lengths provide definitive structural identification: in the keto forms, the C4-O10 bond length measures approximately 1.285-1.287 Å, characteristic of a double bond, while in the enol forms, the C-OH bond length extends to 1.308-1.323 Å, indicating single bond character [1].

Thermodynamic Analysis of Tautomeric Forms

Computational studies using density functional theory at the B3LYP/6-311G++(d,p) level reveal significant thermodynamic preferences that depend critically on the chemical environment [1]. In the gas phase, the enol form demonstrates thermodynamic favorability with a free energy difference of -8.2 kJ/mol compared to the keto form [1]. This preference reflects the intrinsic stability of the enol tautomer in the absence of intermolecular interactions.

However, the tautomeric equilibrium shifts dramatically in polar environments. Computational analysis using polarizable continuum models demonstrates that the keto form becomes increasingly stabilized as solvent polarity increases [1]. In chloroform (dielectric constant 4.71), the keto form is favored by -16.4 kJ/mol, while in dimethyl sulfoxide (dielectric constant 46.83) and water (dielectric constant 78.36), the keto form is preferred by -26.6 kJ/mol and -27.1 kJ/mol, respectively [1].

The thermodynamic parameters reveal fundamental differences in molecular stability. Standard molar enthalpy of formation measurements combined with sublimation enthalpy data provide comprehensive energetic profiles [3]. The sublimation enthalpy of 4-hydroxynicotinic acid measures 148.1 ± 3.7 kJ/mol, determined through Knudsen effusion method experiments conducted over the temperature range of 425-456 K [4]. These values reflect the strength of intermolecular interactions in the crystalline state and the energy required for phase transitions.

When the molecule forms carboxyl-carboxyl hydrogen-bonded dimers, the keto form maintains consistent thermodynamic preference across all environments, being favored by -20.1 kJ/mol in vacuum and by -7.2, -3.0, and -2.8 kJ/mol in chloroform, DMSO, and water, respectively [1]. This behavior emphasizes the crucial role of intermolecular hydrogen bonding in determining tautomeric preferences.

Solvent Effects on Tautomeric Ratios

The solvent environment exerts profound influence on the tautomeric equilibrium of 4-hydroxynicotinic acid through multiple mechanisms including dielectric stabilization, hydrogen bonding interactions, and solvation effects1. The polarity of the solvent serves as the primary determinant of tautomeric preference, with polar solvents strongly favoring the keto form through enhanced stabilization of the dipolar character inherent in the keto tautomer.

Experimental crystallization studies from various solvents demonstrate clear solvent-dependent form selection [1]. Crystallization from methanol yields multiple polymorphic forms including both keto (forms I and II) and enol-carboxylate (form III) variants. Acetone, ethyl acetate, and isopropanol consistently produce the keto form II, while ethanol favors the enol-carboxylate form III [1]. These observations correlate directly with computational predictions regarding solvent polarity effects.

The mechanism of solvent-induced tautomeric shifting involves preferential solvation of the more polar keto form through dipole-dipole interactions and hydrogen bonding1. In protic solvents, additional stabilization occurs through hydrogen bond formation between solvent molecules and the carbonyl oxygen of the keto form or the nitrogen atom of the protonated pyridine ring. The dielectric constant of the solvent provides a quantitative measure of this stabilization effect, with higher dielectric constants correlating with increased keto form preference [1].

Water represents the most polar environment studied, demonstrating the strongest preference for the keto form with a free energy difference of -27.1 kJ/mol [1]. This substantial preference reflects both the high dielectric constant of water and its exceptional hydrogen bonding capability. Dimethyl sulfoxide exhibits similar behavior with a free energy difference of -26.6 kJ/mol, while less polar solvents like chloroform show reduced but still significant keto form preference [1].

Computational Studies on Tautomerization Energetics

Comprehensive quantum mechanical calculations provide detailed insights into the energetic landscape of 4-hydroxynicotinic acid tautomerization1. Density functional theory calculations employing the B3LYP functional with large basis sets (6-311G++(d,p)) accurately predict tautomeric preferences and reveal the underlying electronic factors governing molecular stability [1].

The computational methodology incorporates both gas-phase calculations and implicit solvation models using the integral equation formalism polarizable continuum model (IEF-PCM) [1]. This approach enables systematic investigation of environmental effects on tautomeric equilibria by varying the dielectric constant from vacuum conditions to highly polar aqueous environments. Frequency calculations confirm that all optimized structures represent true energy minima with zero imaginary frequencies [1].

Crystal structure optimization calculations using the B3LYP/6-21G(d,p) level with the Crystal14 program provide lattice energy determinations [1]. These calculations reveal that form II exhibits the highest lattice energy at -121.8 kJ/mol, followed by form I at -117.9 kJ/mol and form III at -105.4 kJ/mol [1]. However, when comparing packing energies relative to the individual conformations found in each crystal, form III demonstrates the strongest intermolecular interactions at -103.7 kJ/mol, consistent with its highest density [1].

Intermolecular hydrogen bonding strength calculations using the M06-2x/6-311g(2d,2p) level with basis set superposition error correction reveal significant energetic differences between crystal forms [1]. The hydrogen-bonded chains in the various crystal forms exhibit potential energies of -65.3, -46.1, -81.2, and -95.2 kJ/mol for forms I, II, and III (two conformers), respectively [1]. These calculations demonstrate that the enol-carboxylate form III achieves the strongest intermolecular hydrogen bonding, explaining its enhanced stability and highest density.

Experimental Validation of Tautomeric Structures

Multiple experimental techniques provide definitive validation of the tautomeric structures and their interconversion pathways1. Single-crystal X-ray diffraction serves as the primary structural characterization method, enabling unambiguous identification of proton positions and tautomeric states through careful analysis of electron density maps [1]. Hydrogen atoms involved in tautomerization are located in difference electron density maps and refined freely, eliminating structural ambiguity [1].

Infrared spectroscopy provides characteristic vibrational signatures that distinguish between tautomeric forms3. The presence of N-H and C=O stretching frequencies in the solid state confirms the keto form in certain crystal structures, while their absence indicates the hydroxy tautomer3. Fourier transform infrared spectroscopy reveals distinct spectral patterns for each tautomeric form, with the keto form exhibiting strong carbonyl stretching vibrations around 1710 cm⁻¹ and N-H stretching around 3400 cm⁻¹ [7].

Thermal analysis techniques including differential scanning calorimetry, thermogravimetric analysis, and hot-stage microscopy reveal dynamic tautomeric interconversion processes [1]. These studies demonstrate that forms I and II (keto) convert to form III (enol-carboxylate) upon heating, with conversion temperatures ranging from 176-240°C depending on the specific polymorph [1]. Hot-stage microscopy directly captures solid-to-solid phase transitions, providing visual evidence of tautomeric conversion processes [1].

Sublimation experiments provide particularly compelling evidence for gas-phase tautomeric preferences [1]. When crystals of the keto forms I or II are heated to approximately 210°C, sublimation produces form III crystals, indicating that the enol form is thermodynamically favored in the gas phase [1]. This observation directly validates computational predictions and demonstrates that tautomerization occurs during the sublimation and recrystallization process [1].

Nuclear magnetic resonance spectroscopy, while not extensively detailed in the primary literature for this specific system, provides additional structural validation through chemical shift analysis and coupling pattern identification8. The distinctive chemical environments of tautomeric forms produce characteristic NMR signatures that enable solution-phase tautomer identification and quantification.

Powder X-ray diffraction patterns collected at ambient temperature confirm the stability and identity of each polymorphic form, with excellent agreement between experimental and simulated patterns calculated from single-crystal structures [1]. This validation ensures that bulk samples maintain their tautomeric identity and structural integrity under normal conditions.

XLogP3

GHS Hazard Statements

H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

609-70-1